Methyl 4-(dimethylamino)-3-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(dimethylamino)-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURAZZPTWZJPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 4 Dimethylamino 3 Hydroxybenzoate
Historical and Contemporary Approaches to the Synthesis of Methyl 4-(dimethylamino)-3-hydroxybenzoate
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring followed by modifications of the functional groups. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.
Strategies for Regioselective Functionalization of the Benzoate (B1203000) Core
A key challenge in the synthesis of polysubstituted benzene derivatives like this compound is the regioselective introduction of substituents onto the aromatic ring. A common strategy begins with a precursor that already contains some of the desired functional groups in the correct orientation.
A plausible and historically relevant precursor is 4-amino-3-hydroxybenzoic acid. The synthesis of this intermediate can be achieved from 4-nitro-3-hydroxybenzoic acid through a reduction reaction. A well-established method for this transformation involves the use of a reducing agent such as tin (Sn) in the presence of concentrated hydrochloric acid (HCl). The nitro group is selectively reduced to an amino group under these conditions, yielding the desired 4-amino-3-hydroxybenzoic acid.
An alternative route to a related precursor, 3-amino-4-hydroxybenzoic acid, starts from 3-nitro-4-chlorobenzoic acid. This pathway involves a nucleophilic aromatic substitution of the chlorine atom with a hydroxide (B78521) ion, followed by the reduction of the nitro group.
Esterification and Amination Pathways for Target Molecule Formation
With the 4-amino-3-hydroxybenzoic acid precursor in hand, the subsequent steps involve esterification of the carboxylic acid and N,N-dimethylation of the amino group. The order of these steps can be varied, leading to different synthetic pathways.
Esterification: The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the methyl ester. The resulting product from this step would be Methyl 4-amino-3-hydroxybenzoate.
Amination: The final step is the introduction of two methyl groups onto the nitrogen atom of the amino group. Several methods are available for the N,N-dimethylation of primary aromatic amines.
Eschweiler-Clarke Reaction: This classical method involves the reaction of the primary amine with an excess of formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.comjk-sci.comyoutube.comorganic-chemistry.org The reaction proceeds via the formation of an imine with formaldehyde, which is then reduced by formic acid to the monomethylated amine. This process repeats to yield the dimethylated product. A significant advantage of this reaction is that it typically does not lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction is generally performed in an aqueous solution at elevated temperatures. wikipedia.org
Catalytic Reductive Amination: A more modern and often milder approach involves reductive amination using formaldehyde in the presence of a reducing agent and a catalyst. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), have shown high efficiency and selectivity for the N,N-dimethylation of primary amines using formaldehyde. This method offers the advantage of operational simplicity and good functional group compatibility.
A critical consideration in this step is the potential for O-methylation of the free hydroxyl group. The selectivity of the N,N-dimethylation method is therefore paramount. The Eschweiler-Clarke reaction is generally selective for the amino group. In catalytic reductive amination, the choice of catalyst and reaction conditions plays a crucial role in achieving the desired chemoselectivity.
Development of Convergent and Linear Synthetic Routes
The synthesis of this compound can be designed as either a linear or a convergent synthesis.
Linear Synthesis: A linear approach involves the sequential modification of a single starting material. For instance, starting from 4-nitro-3-hydroxybenzoic acid, the synthesis would proceed through the following steps:
Reduction of the nitro group to an amino group.
Esterification of the carboxylic acid.
Optimization of Reaction Conditions and Process Efficiency
To maximize the yield and purity of this compound, the optimization of reaction conditions for each synthetic step is crucial. This involves a careful selection of catalysts, solvents, and other reaction parameters.
Catalyst Design and Evaluation for Key Synthetic Steps
Esterification: For the Fischer esterification, while strong mineral acids like H₂SO₄ are effective, they can lead to harsh reaction conditions and difficult workups. Research into alternative catalysts has explored the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. Zirconium complexes have also been investigated as moisture-tolerant catalysts for esterification.
N,N-Dimethylation: In the context of catalytic reductive amination, the choice of catalyst is critical for both efficiency and selectivity.
| Catalyst | Methylating Agent | Reductant | Key Features |
|---|---|---|---|
| Ruthenium on Carbon (Ru/C) | Formaldehyde | H₂ | High activity and selectivity for N,N-dimethylation of aromatic amines. |
| Palladium on Carbon (Pd/C) | Formaldehyde | H₂ | Commonly used for reductive aminations. |
| Nickel-based catalysts | Formaldehyde | H₂ | Can be effective for reductive amination. |
The performance of these catalysts can be influenced by factors such as metal loading, support material, and the presence of promoters. For instance, studies on Ru/C catalyzed N-methylation have shown that parameters like hydrogen pressure and reaction temperature significantly impact the product yield.
Solvent Effects and Reaction Medium Engineering
The choice of solvent can have a profound impact on reaction rates, selectivity, and ease of product isolation.
Esterification: The Fischer esterification is typically carried out in an excess of the alcohol reactant, which also serves as the solvent. The use of co-solvents can sometimes be employed to improve the solubility of the starting materials. Microwave-assisted esterification has been shown to significantly reduce reaction times.
N,N-Dimethylation: The solvent for the N,N-dimethylation step must be chosen carefully to ensure the solubility of the reactants and compatibility with the chosen catalyst and reducing agent. For the Eschweiler-Clarke reaction, water is the typical solvent. In catalytic reductive aminations, alcohols like methanol are often used. The polarity of the solvent can influence the reaction rate and selectivity, particularly in catalyzed reactions where the interaction between the solvent and the catalyst surface is important.
By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Temperature, Pressure, and Stoichiometric Control for Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. For the proposed synthesis of this compound, careful control of temperature, pressure, and stoichiometry in each step is essential.
Fischer Esterification: In the esterification of hydroxybenzoic acids, temperature plays a critical role. The reaction is typically heated to reflux to increase the reaction rate. 4college.co.uk The stoichiometric control involves using a large excess of the alcohol (methanol) to drive the equilibrium towards the product side, according to Le Chatelier's principle. The amount of acid catalyst is also a key parameter; a catalytic amount is sufficient to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. researchgate.net Pressure is generally not a critical parameter and the reaction is usually carried out at atmospheric pressure.
| Parameter | Control for Yield Enhancement | Rationale |
| Temperature | Heating to reflux (typically 60-70 °C for methanol) | Increases reaction rate to reach equilibrium faster. |
| Pressure | Atmospheric pressure | Sufficient for this type of reaction; no special pressure equipment needed. |
| Stoichiometry | Large excess of methanol (often used as solvent) | Shifts equilibrium towards ester formation, maximizing yield. |
| Catalytic amount of strong acid (e.g., H₂SO₄) | Sufficient to catalyze the reaction without causing significant side reactions. |
Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction is also typically performed at elevated temperatures, often near the boiling point of the aqueous mixture (80-100 °C), to ensure the reaction goes to completion. nrochemistry.comwikipedia.org Stoichiometry is critical; an excess of both formaldehyde and formic acid is required to ensure the complete di-methylation of the primary amine. wikipedia.org The reaction is irreversible due to the formation of carbon dioxide gas, which escapes the reaction mixture. wikipedia.org Like esterification, this reaction is typically conducted at atmospheric pressure.
| Parameter | Control for Yield Enhancement | Rationale |
| Temperature | Elevated temperature (80-100 °C) | Provides activation energy for imine formation and subsequent reduction. |
| Pressure | Atmospheric pressure | Allows for the escape of CO₂, driving the reaction to completion. |
| Stoichiometry | Excess formaldehyde and formic acid | Ensures complete conversion of the primary amine to the tertiary amine. nrochemistry.com |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the proposed synthesis can reduce its environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Exploration of Solvent-Free and Aqueous Reaction Systems
Esterification: Traditional Fischer esterification uses a large excess of alcohol as a solvent, which may not be ideal from a green chemistry perspective if the alcohol is volatile and needs to be recovered. Solvent-free esterification methods offer a greener alternative. researchgate.netmdpi.com These can be achieved using solid acid catalysts, such as supported iron oxide nanoparticles, which can be easily recovered and reused. mdpi.com Mechanochemical methods, using high-speed ball-milling, also allow for solvent-free esterification at room temperature. nih.gov Some esterifications can even be catalyzed by surfactant-combined catalysts in the absence of any solvent. psu.edu
Eschweiler-Clarke Reaction: The conventional Eschweiler-Clarke reaction uses formic acid as both a reagent and a solvent, and formaldehyde is often supplied as an aqueous solution. This makes the reaction relatively green as water is a benign solvent. The reaction itself is a high-yielding, one-pot procedure that avoids the use of toxic alkylating agents like methyl iodide. youtube.comjk-sci.com
Microwave-Assisted and Photochemical Synthesis Protocols
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov
Esterification: Microwave-assisted esterification can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net The efficient heating of polar reagents like alcohols by microwave energy is the basis for this rate enhancement. anton-paar.com
Eschweiler-Clarke Reaction: The N-alkylation of amines, including the Eschweiler-Clarke reaction, can be significantly enhanced by microwave heating. researchgate.netresearchgate.net Reports show that these reactions can be completed in minutes under microwave irradiation, compared to several hours with conventional heating, often with improved yields. researchgate.net
Photochemical Synthesis: While less common for the specific transformations in the proposed synthesis, photochemical methods are an area of active research in green chemistry. The irradiation of p-aminobenzoic acid in aqueous solutions has been shown to produce 4-amino-3-hydroxybenzoic acid, suggesting that photochemical hydroxylation could be a potential route to synthesize precursors. nih.gov However, for the esterification and N-methylation steps, thermal or microwave-assisted methods are currently more established and efficient.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. scranton.edu
Proposed Synthetic Route Analysis:
Esterification: C₇H₇NO₃ + CH₃OH → C₈H₉NO₃ + H₂O
This reaction has a high atom economy, as the only by-product is water, a harmless molecule. Waste is primarily generated from the acid catalyst and any purification solvents. Using a recyclable solid acid catalyst would significantly improve the green profile of this step. mdpi.com
Eschweiler-Clarke Reaction: C₈H₉NO₃ + 2CH₂O + 2HCOOH → C₁₀H₁₃NO₃ + 2CO₂ + 2H₂O
This reaction also exhibits good atom economy. The by-products are carbon dioxide and water, both of which are non-toxic. The main consideration for waste minimization is to use the reagents in an optimal stoichiometric ratio to avoid large excesses that require disposal.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Dimethylamino 3 Hydroxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial relationships between atoms.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of compounds like Methyl 4-(dimethylamino)-3-hydroxybenzoate. Each experiment provides a unique layer of information, which, when combined, reveals the complete picture of the molecule's structure.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the aromatic protons on the benzene (B151609) ring, allowing for their sequential assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the ester carbonyl carbon and from the N-methyl protons to the aromatic carbon at the C4 position.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the molecule's conformation and stereochemistry. In the case of this compound, NOESY could reveal spatial proximities between the N-methyl protons and the aromatic proton at the C5 position, helping to define the orientation of the dimethylamino group relative to the benzene ring.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | - | ~125.0 | - | - |
| 2 | ~7.5 (d, J=2.0) | ~115.0 | C4, C6, C=O | H6, -OCH₃ |
| 3 | - | ~145.0 | - | - |
| 4 | - | ~150.0 | - | - |
| 5 | ~6.8 (d, J=8.5) | ~110.0 | C1, C3, C4 | H6, N(CH₃)₂ |
| 6 | ~7.6 (dd, J=8.5, 2.0) | ~122.0 | C2, C4, C=O | H2, H5 |
| C=O | - | ~168.0 | - | - |
| -OCH₃ | ~3.8 (s) | ~52.0 | C=O | H2 |
| N(CH₃)₂ | ~3.0 (s) | ~40.0 | C3, C4, C5 | H5 |
| -OH | ~9.5 (s, br) | - | C2, C3, C4 | H2 |
Note: The chemical shifts and coupling constants are estimated values for illustrative purposes.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. For this compound, ssNMR could be used to:
Distinguish between different crystalline forms (polymorphs) , which may exhibit different chemical shifts and relaxation times due to variations in their crystal lattice environments.
Characterize amorphous forms of the compound, which lack long-range order and typically show broader NMR signals compared to their crystalline counterparts.
Probe intermolecular interactions , such as hydrogen bonding, by observing changes in the chemical shifts of the involved nuclei. For example, the ¹³C chemical shift of the carbonyl carbon and the carbons attached to the hydroxyl and dimethylamino groups would be sensitive to their participation in intermolecular interactions within the crystal lattice. nih.govosti.gov
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes and chemical exchange. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers and rates of these processes. For this compound, DNMR studies could investigate:
Rotation around the C-N bond of the dimethylamino group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the two methyl groups, which would coalesce into a single peak as the temperature is raised.
Conformational preferences of the ester group. The orientation of the methyl ester relative to the aromatic ring could be studied by analyzing temperature-dependent changes in chemical shifts and coupling constants.
Proton exchange of the hydroxyl group with solvent or other molecules. The broadness of the -OH signal is often temperature and concentration-dependent, providing insights into the dynamics of hydrogen bonding.
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure
A single-crystal X-ray diffraction study of this compound would provide a detailed picture of its molecular conformation in the solid state. This would include:
Precise bond lengths and angles for all atoms in the molecule.
The planarity of the benzene ring and the dihedral angles of the substituents relative to the ring. For instance, the analysis would reveal the extent to which the carbonyl group of the ester is coplanar with the aromatic ring, which has implications for electronic conjugation. mdpi.comresearchgate.net
The conformation of the dimethylamino group , including the C-N bond lengths and the geometry around the nitrogen atom.
The following table provides expected bond lengths and angles for key functional groups, based on data from similar structures.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C(ar)-C(ar) | 1.38 - 1.40 |
| C(ar)-O (hydroxyl) | ~1.36 |
| C(ar)-N (amino) | ~1.37 |
| C(ar)-C (ester) | ~1.49 |
| C=O (ester) | ~1.21 |
| C-O (ester) | ~1.34 |
| O-CH₃ (ester) | ~1.45 |
| N-CH₃ (amino) | ~1.47 |
| **Bond Angles (°) ** | |
| C-C-C (in ring) | ~120 |
| C(ar)-C(ar)-O | ~120 |
| C(ar)-C(ar)-N | ~120 |
| O=C-O | ~125 |
| C-O-CH₃ | ~115 |
| C-N-C | ~118 |
Note: These values are illustrative and based on typical bond lengths and angles for these functional groups in related molecules.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal, which is governed by intermolecular interactions. nih.govrsc.org For this compound, the analysis would focus on:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen, hydroxyl oxygen, and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. The crystal structure would likely be dominated by a network of intermolecular hydrogen bonds, potentially forming dimers, chains, or sheets. nih.gov
π-π Stacking: The aromatic rings can interact with each other through π-π stacking interactions. The analysis would determine the distance and offset between adjacent rings, which indicates the strength of these interactions. mdpi.comresearchgate.net
Other Weak Interactions: C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal packing.
The detailed structural information obtained from these advanced spectroscopic and crystallographic techniques provides a comprehensive understanding of the chemical and physical properties of this compound.
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques are indispensable for the unambiguous structural confirmation and in-depth analysis of complex organic molecules like this compound. These methods provide highly accurate data on molecular mass, fragmentation behavior, and the elemental composition of both the parent molecule and its fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₁₃NO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.
The analysis provides a measured mass that is compared against the theoretical value. The minuscule difference, typically measured in parts per million (ppm), confirms the elemental formula and distinguishes the compound from other isomers or molecules with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Theoretical Exact Mass (Monoisotopic) | 195.08954 Da |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]⁺ |
Note: Experimental values are typically reported with a specific mass error, which is a key indicator of measurement confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragments provide a structural fingerprint of the molecule.
The fragmentation of this compound is expected to follow logical pathways dictated by the stability of the resulting ions and neutral losses. Key fragmentation processes often involve the cleavage of the ester and dimethylamino functional groups. While specific experimental MS/MS spectra for this exact compound are not widely published, a plausible fragmentation pathway can be proposed based on the fragmentation of similar structures, such as methyl salicylate (B1505791) and other substituted benzoates. docbrown.infochemrxiv.orgkobv.de
Common fragmentation pathways include:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters containing an ortho-hydroxyl group, proceeding via a proximity effect, leading to a stable fragment ion.
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the dimethylamino moiety.
Decarboxylation: Loss of the methoxycarbonyl group (•COOCH₃) or related neutral losses like CO₂.
Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₃NO₃+H]⁺
| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 196.097 | 164.071 | CH₃OH (Methanol) | Ion resulting from intramolecular cyclization and loss of methanol. |
| 196.097 | 179.071 | •CH₃ (Methyl radical) | Ion resulting from the loss of one methyl group from the N,N-dimethylamino function. |
Note: The fragmentation pattern provides valuable information for distinguishing between isomers, which may show different relative abundances of fragment ions.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique used to trace the pathways of atoms through fragmentation processes or chemical reactions. researchgate.net By replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can track the fate of the labeled atoms in the resulting mass spectra. ckisotopes.comnih.gov
For this compound, specific isotopic labeling studies could provide definitive evidence for proposed fragmentation mechanisms:
¹³C Labeling: Incorporating a ¹³C label at the carbonyl carbon of the ester group would confirm whether this carbon is lost during specific fragmentation events. A corresponding mass shift in the fragment ions would be observed. isotope.com
Deuterium (B1214612) (²H) Labeling: Replacing the hydrogen of the hydroxyl group with deuterium (D) would help verify its role in fragmentation, such as its potential transfer during the elimination of methanol. Similarly, labeling the methyl groups of the dimethylamino or ester functions would clarify their involvement in fragmentation pathways.
While specific isotopic labeling studies on this compound are not prominently featured in available literature, this methodology remains a gold standard for elucidating complex fragmentation mechanisms and understanding intramolecular rearrangements that can occur in the gas phase. wvu.edu
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Analysis of the vibrational spectra provides detailed information about the functional groups present and can offer insights into molecular structure and conformation.
Correlation of Characteristic Vibrations with Functional Group Presence
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), a dimethylamino group (-N(CH₃)₂), an ester group (-COOCH₃), and a substituted benzene ring. Each group has characteristic vibrational frequencies. Data from related compounds like methyl 4-hydroxybenzoate (B8730719) and methyl 4-(methylamino)benzoate (B8343159) can be used to assign these bands. nist.govresearchgate.netsigmaaldrich.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H (-CH₃) | C-H Stretch | 2980 - 2850 | Medium | Medium |
| Ester Carbonyl (C=O) | C=O Stretch | 1720 - 1680 | Strong | Medium |
| Aromatic Ring | C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |
| Ester C-O | C-O Stretch | 1300 - 1100 | Strong | Weak |
| Amine C-N | C-N Stretch | 1350 - 1250 | Medium | Medium |
The broadness of the O-H stretching band in the IR spectrum is typically indicative of hydrogen bonding, which can occur in the solid state or in concentrated solutions. The strong C=O stretch is a prominent feature, confirming the presence of the ester group.
Conformational Isomerism and Tautomerism Studies in Solution and Solid State
Vibrational spectroscopy can also be used to study more subtle structural details, such as the existence of different conformers or tautomers.
Conformational Isomerism: this compound has several single bonds around which rotation can occur, potentially leading to different stable conformations (conformers). The most significant rotations would be around the C-O bond of the ester and the C-N bond of the dimethylamino group. These different conformers may have slightly different vibrational frequencies, which could lead to band splitting or broadening in the spectra, particularly at low temperatures.
Tautomerism: Tautomers are constitutional isomers that readily interconvert. For this molecule, tautomerism involving the phenolic hydroxyl group and the aromatic ring could theoretically exist, such as keto-enol tautomerism, although the aromatic phenol (B47542) form is overwhelmingly stable. Another possibility is the formation of a zwitterionic species through proton transfer from the phenolic -OH to the basic dimethylamino nitrogen. The presence of different tautomers in significant quantities would give rise to distinct vibrational bands. For example, the formation of a zwitterion would lead to the disappearance of the O-H stretching band and the appearance of an N⁺-H stretching band. researchgate.net
Detailed studies comparing the spectra in different solvents of varying polarity and in the solid state could reveal shifts in vibrational frequencies, providing evidence for the dominant forms and any equilibria that may exist. However, for a simple substituted phenol like this, significant populations of tautomers other than the primary phenolic form are generally not expected under normal conditions.
Reactivity and Mechanistic Investigations of Methyl 4 Dimethylamino 3 Hydroxybenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of methyl 4-(dimethylamino)-3-hydroxybenzoate is rendered electron-rich by the presence of the strongly electron-donating dimethylamino and hydroxyl groups. This heightened electron density makes the aromatic ring highly susceptible to electrophilic attack.
In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. Both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are potent activating groups and are ortho-, para-directors. libretexts.orglibretexts.orgwikipedia.org This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution. youtube.comyoutube.com The methyl ester group (-COOCH₃), in contrast, is a deactivating group and a meta-director.
Given the positions of the existing substituents in this compound, the incoming electrophile will be directed to the positions that are ortho and para to the activating hydroxyl and dimethylamino groups. The positions ortho to the hydroxyl group are C2 and C4 (already substituted). The position para to the hydroxyl group is C6. The positions ortho to the dimethylamino group are C3 (already substituted) and C5. The position para to the dimethylamino group is C1 (already substituted). Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions. The directing effects of the activating groups are generally dominant over the deactivating groups. youtube.com
The relative directing strengths of the hydroxyl and dimethylamino groups will influence the major product. The dimethylamino group is generally a stronger activating group than the hydroxyl group. Therefore, substitution at the position ortho to the dimethylamino group (C5) is expected to be a major pathway. However, steric hindrance from the adjacent dimethylamino group might favor substitution at the C6 position, which is para to the hydroxyl group.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position of Substitution | Activating/Deactivating Influence | Expected Outcome |
| C2 | Ortho to -OH, Meta to -N(CH₃)₂ | Highly favored by -OH, but sterically hindered. |
| C5 | Ortho to -N(CH₃)₂, Meta to -OH | Favored by the stronger activating -N(CH₃)₂ group. |
| C6 | Para to -OH, Meta to -N(CH₃)₂ | Favored by the -OH group, less sterically hindered. |
Nucleophilic aromatic substitution, on the other hand, is less common for this molecule unless a suitable leaving group is present on the ring and the ring is activated by strong electron-withdrawing groups. youtube.comyoutube.com The electron-donating nature of the hydroxyl and dimethylamino groups makes the ring less susceptible to nucleophilic attack.
Kinetic studies on related phenolic compounds have demonstrated the profound rate-enhancing effect of the hydroxyl group. For instance, the nitration of phenol (B47542) is about 1000 times faster than the nitration of benzene. libretexts.org The dimethylamino group is an even stronger activator. Therefore, it can be inferred that electrophilic substitution reactions of this compound will proceed under mild conditions.
Reactions Involving the Ester Functionality
The methyl ester group of the molecule is susceptible to various nucleophilic acyl substitution reactions.
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 4-(dimethylamino)-3-hydroxybenzoic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion, a strong base, is followed by an acid-base reaction between the carboxylic acid and the methoxide ion to form the carboxylate salt and methanol. The reaction is effectively irreversible due to the final deprotonation step. Studies on the hydrolysis of related aminobenzoate esters have shown that the amino group can influence the reaction rate. acs.orgnih.govresearchgate.netacs.org
Enzymatic Hydrolysis: Certain enzymes, such as esterases and lipases, can catalyze the hydrolysis of esters. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent, it is plausible that enzymes with appropriate substrate specificity could effect this transformation, likely under mild conditions.
Comparison of Hydrolysis Conditions for Benzoate (B1203000) Esters:
| Hydrolysis Type | Catalyst | Key Intermediate | Product |
| Acid-Catalyzed | H₃O⁺ | Protonated Carbonyl | Carboxylic Acid |
| Base-Catalyzed | OH⁻ | Tetrahedral Alkoxide | Carboxylate Salt |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com The transesterification of this compound with various alcohols (R'-OH) would lead to the formation of different esters of 4-(dimethylamino)-3-hydroxybenzoic acid and methanol.
The reaction is typically an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol as it is formed. The transesterification of aryl esters with phenols can be more challenging but has been achieved using catalysts like alkali metal species. rsc.orgrsc.orgresearchgate.net Enzymatic transesterification is also a viable method, often offering high selectivity under mild conditions. mdpi.com
Transformations at the Hydroxyl Group
The phenolic hydroxyl group is a reactive site for several transformations. wikipedia.org
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. britannica.com
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester functionality. This reaction is often carried out in the presence of an acid or a coupling agent.
Oxidation: Phenols are susceptible to oxidation. britannica.com Depending on the oxidizing agent and reaction conditions, this compound could potentially be oxidized to a quinone-type structure. libretexts.org The presence of the electron-donating dimethylamino group would likely influence the oxidation potential and the structure of the resulting product.
O-Alkylation and Acylation Reactions
The phenolic hydroxyl group in this compound is a prime site for nucleophilic attack, readily undergoing O-alkylation and O-acylation reactions under appropriate conditions. These transformations are crucial for modifying the compound's electronic and steric properties.
O-Alkylation: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other alkylation methods. For instance, reaction with alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common strategy. A similar compound, methyl 3-hydroxy-4-methoxybenzoate, has been alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate in DMF at 70°C, achieving a high yield of the corresponding O-alkylated product. acs.org This suggests that this compound would react similarly with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding 3-alkoxy derivatives. One-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes has also been demonstrated in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide as the base, indicating the feasibility of this transformation on similar aromatic structures. acs.org
O-Acylation: The synthesis of esters from the phenolic hydroxyl group can be achieved through reaction with acylating agents like acyl chlorides or acid anhydrides. In the presence of a base such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger, the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. For example, the selective acylation of the hydroxyl group in (hydroxyalkyl)phenols can be achieved with acid chlorides. tandfonline.com For aminophenols, chemoselective O-acylation can be challenging due to the competing N-acylation. However, under acidic conditions, the amino group is protonated and thus deactivated towards acylation, allowing for selective O-acylation. nih.gov This principle can be applied to this compound, where reaction with, for instance, acetyl chloride in an acidic medium would be expected to yield methyl 3-acetoxy-4-(dimethylamino)benzoate.
The following table summarizes typical conditions for these reactions based on analogous compounds.
| Reaction | Reagents | Base | Solvent | Temperature | Expected Product |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | DMF | Room Temp to 70°C | Methyl 4-(dimethylamino)-3-methoxybenzoate |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine/Triethylamine | Dichloromethane | 0°C to Room Temp | Methyl 3-acetoxy-4-(dimethylamino)benzoate |
Oxidation Reactions and Quinone Methide Formation
The electron-rich aromatic ring of this compound, substituted with both a hydroxyl and a dimethylamino group, is susceptible to oxidation. The oxidation process can lead to the formation of reactive intermediates such as phenoxyl radicals and quinone-type structures.
The oxidation of structurally similar p-aminophenols has been shown to proceed via a one-electron oxidation to form a phenoxyl radical. For instance, 4-dimethylaminophenol readily autoxidizes, particularly at pH values above neutrality, to form the 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical is relatively unstable and can undergo further reactions. Given the structural analogy, it is highly probable that the oxidation of this compound, either chemically (e.g., with ferricyanide) or enzymatically, would initially generate a corresponding phenoxyl radical.
A key potential reaction pathway for this compound upon oxidation is the formation of a quinone methide. Quinone methides are reactive intermediates that can be generated from ortho-hydroxy substituted aromatic compounds. researchgate.netresearchgate.net The oxidation of the phenolic hydroxyl group, followed by the loss of a proton from an adjacent benzylic position (if present) or through rearrangement, can lead to these species. In the case of this compound, oxidation of the phenol to a quinone-like intermediate could be followed by tautomerization involving the dimethylamino group, potentially leading to a quinone methide imine structure. Such intermediates are highly electrophilic and can react with various nucleophiles. The formation of quinone methides has been implicated in the biosynthesis of natural products and is a key step in certain bioactivation pathways. google.com
The proposed initial steps of oxidation are depicted below:
Step 1: One-Electron Oxidation this compound undergoes a one-electron oxidation to form a phenoxyl radical cation, which can deprotonate to a neutral phenoxyl radical.
Step 2: Potential Quinone Methide Formation Further oxidation and rearrangement could lead to the formation of a quinone methide-like species, a highly reactive electrophile. The exact nature of this species would depend on the reaction conditions.
Reactivity of the Dimethylamino Moiety
N-Alkylation and Quaternization Reactions
The dimethylamino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This allows it to readily participate in N-alkylation and quaternization reactions.
The reaction with alkyl halides, such as methyl iodide or ethyl bromide, leads to the formation of a quaternary ammonium (B1175870) salt. This classic SN2 reaction, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide. chembk.com The reaction is typically carried out in a polar solvent. The quaternization converts the neutral tertiary amine into a positively charged quaternary ammonium group, which significantly alters the molecule's solubility and electronic properties.
The general scheme for the quaternization reaction is as follows: this compound + R-X → [Methyl 4-(dialkyl-methyl-amino)-3-hydroxybenzoate]⁺ X⁻
Where R is an alkyl group and X is a halide.
The rate and success of the quaternization reaction can be influenced by several factors, including the nature of the alkyl halide (primary alkyl halides are most reactive) and the reaction conditions (temperature and solvent). For many tertiary amines, these reactions proceed readily at or slightly above room temperature. sigmaaldrich.com
| Alkylating Agent | Solvent | Expected Product |
| Methyl Iodide (CH₃I) | Acetonitrile | [Methyl 3-hydroxy-4-(trimethylammonio)benzoate] Iodide |
| Ethyl Bromide (CH₃CH₂Br) | Ethanol | [Methyl 4-(dimethyl(ethyl)ammonio)-3-hydroxybenzoate] Bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | Acetone | [Methyl 4-(benzyl(dimethyl)ammonio)-3-hydroxybenzoate] Chloride |
Oxidation and Reduction Reactions of the Tertiary Amine
The nitrogen atom of the dimethylamino group can also undergo oxidation and reduction reactions.
Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nsf.gov The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the peroxide. The resulting N-oxide, methyl 4-(dimethylamino-N-oxide)-3-hydroxybenzoate, is a polar, often crystalline solid. The formation of the N-O dative bond significantly changes the electronic character of the dimethylamino substituent, making it an electron-withdrawing group.
Reduction: The tertiary amine N-oxide can be reduced back to the parent tertiary amine. This deoxygenation can be accomplished using a variety of reducing agents. Common reagents for this transformation include trivalent phosphorus compounds, certain sulfur compounds, and metal hydrides. oup.com More recently, diboron (B99234) reagents like bis(pinacolato)diboron (B136004) have been shown to be effective for the facile reduction of anilino-N-oxides. researchgate.netnih.gov Additionally, titanium(III) chloride has been demonstrated as a selective reagent for the reduction of N-oxides back to their corresponding amines, even in complex biological matrices. researchgate.net These reduction reactions are crucial for synthetic strategies where the N-oxide might be used as a protecting group or as an intermediate.
Photochemical and Photophysical Reactivity
Excited State Dynamics and Energy Transfer Processes
The photochemical and photophysical properties of this compound are expected to be governed by the interplay of its electron-donating dimethylamino and hydroxyl groups, and the electron-withdrawing methyl ester group attached to the aromatic ring. This substitution pattern is known to give rise to interesting excited-state phenomena.
Upon absorption of UV light, the molecule is promoted to an electronically excited state. The presence of both a hydroxyl group and an amino group ortho to each other on the aromatic ring makes this molecule a candidate for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). In ESIPT, a proton is transferred from the hydroxyl group to a nearby acceptor site within the same molecule in the excited state. For compounds with a structure analogous to the subject molecule, such as other 3-hydroxy-4-amino substituted aromatics, the amino group or the carbonyl oxygen of the ester could potentially act as the proton acceptor. researchgate.net
This ultrafast proton transfer process leads to the formation of a transient tautomer in the excited state, which often has a significantly different electronic structure and geometry. This new species may then relax to the ground state via fluorescence, typically at a much longer wavelength (a large Stokes shift) compared to the emission from the initial locally excited state. nih.govresearchgate.net Computational studies on aminophenols suggest that amino substitution can lower the energy of the dissociative πσ* state, which is involved in the O-H bond cleavage, thereby facilitating the hydrogen transfer process in the excited state. researchgate.net
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
A comprehensive search of available scientific literature and spectroscopic databases did not yield specific experimental data on the fluorescence and phosphorescence quantum yields or lifetimes for the compound this compound.
While research has been conducted on structurally related compounds, such as derivatives of 4-N,N-dimethylamino benzoic acid, this information is not directly applicable to the specific photophysical properties of this compound. The precise substitution pattern of the hydroxyl and dimethylamino groups on the benzoate ring is expected to significantly influence its electronic structure and, consequently, its fluorescence and phosphorescence characteristics.
Therefore, due to the absence of specific data for this compound, a detailed discussion and presentation of data tables on its fluorescence and phosphorescence quantum yields and lifetimes cannot be provided at this time. Further experimental investigation is required to determine these fundamental photophysical parameters for this particular compound.
Advanced Applications and Functionalization of Methyl 4 Dimethylamino 3 Hydroxybenzoate Non Clinical Focus
Role as a Building Block in Complex Organic Synthesis
The strategic positioning of electron-donating (dimethylamino, hydroxyl) and electron-withdrawing (methyl ester) groups makes Methyl 4-(dimethylamino)-3-hydroxybenzoate a versatile scaffold for constructing more complex molecular architectures.
The inherent functionalities of this compound allow it to serve as a precursor for a variety of heterocyclic compounds. The vicinal hydroxyl and dimethylamino groups, along with the methyl ester, can be manipulated through various cyclization strategies. For instance, reactions involving the hydroxyl group and the adjacent aromatic carbon can lead to the formation of benzofuran or benzoxazole derivatives. The amino group can participate in reactions to form nitrogen-containing heterocycles. The synthesis of complex, multi-ring systems is a cornerstone of medicinal chemistry and materials science, where such heterocyclic cores are often responsible for the molecule's ultimate function.
The electronic properties of the substituted benzene (B151609) ring are central to its role as an intermediate in the synthesis of dyes and organic materials. The strong electron-donating character of the dimethylamino group, enhanced by the ortho-hydroxyl group, significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic substitution.
This feature is particularly valuable in the synthesis of azo dyes. The activated ring can readily couple with diazonium salts to form highly conjugated systems that absorb light in the visible spectrum. A well-known example of a similar structural motif is found in Methyl Red, an azo dye that incorporates a 4-(dimethylamino)phenyl group to create its chromophore. nih.gov The presence of the hydroxyl group in this compound can further modify the spectral properties of such dyes, potentially leading to new colors or improved photostability.
| Reaction Type | Reactant | Potential Product Class | Significance |
| Azo Coupling | Diazonium Salt | Azo Dyes | Creates highly conjugated systems for vibrant colors. |
| Electrophilic Substitution | Various Electrophiles | Functionalized Aromatics | Introduces new functional groups for further synthesis. |
| Condensation | Dicarbonyl Compounds | Heterocyclic Dyes | Forms extended π-systems for specialized optical properties. |
Materials Science Applications
The compound's functional groups serve as handles for its incorporation into larger macromolecular structures, such as polymers, or for its use in functional devices.
Hydroxybenzoate derivatives are recognized as valuable monomers for the creation of functional polymers. digitellinc.comnih.govacs.org One established method involves converting the hydroxybenzoic acid moiety into a lactide-like monomer. This monomer can then undergo ring-opening polymerization to produce polyesters with tailored properties. digitellinc.comnih.gov The presence of the dimethylamino and hydroxyl groups on the aromatic ring of this compound would be carried into the final polymer structure, imparting specific functionalities. For instance, these groups could enhance thermal stability, alter solubility, or provide sites for post-polymerization modification. Research on bio-sourced hydroxybenzoate-co-lactide polymers has demonstrated their potential in creating materials with antimicrobial properties. digitellinc.comnih.govacs.org
The general synthetic pathway for such polymers is outlined below:
| Step | Process | Description | Reference |
| 1 | Monomer Preparation | The hydroxybenzoate is chemically modified and ring-closed to form a monomer suitable for polymerization, such as a benzodioxepinone. | nih.gov |
| 2 | Polymerization | Ring-opening polymerization is initiated to form a polyester chain. The degree of polymerization can be controlled by adjusting the monomer-to-initiator ratio. | nih.govresearchgate.net |
| 3 | Functionalization | The resulting polymer can be further processed, such as through thiol-ene reactions, to form materials like hydrogels for 3D printing. | digitellinc.com |
The molecular structure of this compound is well-suited for applications in optoelectronics, particularly as a fluorescent probe. The combination of strong electron-donating groups (-N(CH₃)₂ and -OH) and an electron-accepting group (-COOCH₃) on the aromatic ring creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often the basis for environmentally sensitive fluorescence.
Molecules with ICT character can exhibit large Stokes shifts and their fluorescence emission spectra are often highly sensitive to the polarity of their local environment. This solvatochromism makes them excellent candidates for fluorescent probes designed for chemical sensing. nih.govnih.govresearchgate.net For example, a probe based on this scaffold could signal changes in the microenvironment of a biological system or detect the presence of specific analytes by a shift in its fluorescence color or intensity. While many existing fluorescent probes are based on fluorophores like rhodamine and fluorescein, the development of novel small-molecule probes with tailored properties remains an active area of research. nih.govresearchgate.net
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound possesses multiple functional groups capable of participating in such interactions, making it an interesting building block for self-assembling systems.
The key interactions that can drive the self-assembly of this molecule include:
Hydrogen Bonding: The phenolic hydroxyl group is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined chains, sheets, or more complex three-dimensional networks.
π-π Stacking: The aromatic ring can interact with the rings of adjacent molecules through π-π stacking, which helps to stabilize the resulting supramolecular structure.
Dipole-Dipole Interactions: The polar ester group contributes to dipole-dipole interactions that can further guide the assembly process.
The spontaneous organization of molecules into well-defined structures is a powerful strategy for creating novel materials with emergent properties. nih.govnih.gov By carefully designing the molecular building blocks, it is possible to fabricate nanomaterials with applications in areas ranging from electronics to biotechnology.
Formation of Hydrogen-Bonded Networks and Co-Crystals
The molecular structure of this compound is conducive to the formation of intricate hydrogen-bonded networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. This dual functionality allows for the creation of robust intermolecular connections, leading to the self-assembly of the molecules into well-defined crystalline structures.
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a significant area of interest in crystal engineering. For substituted benzoic acids, the formation of co-crystals is influenced by the nature of the functional groups on the co-former molecules. For instance, studies on benzamide cocrystals with substituted benzoic acids have shown that electron-withdrawing groups on the benzoic acid can strengthen the intermolecular interactions. figshare.com While specific studies on this compound are not prevalent, the principles governing co-crystal formation in related benzoic acid derivatives suggest its potential to form co-crystals with various guest molecules. rsc.org The success of co-crystallization often depends on the pKa values of the interacting components, with a general guideline suggesting that a ΔpKa (pKa of the base - pKa of the acid) of less than 2-3 typically favors co-crystal formation over salt formation. rsc.orgresearchgate.net
The potential for this compound to form co-crystals could be systematically explored with a variety of co-formers, such as other aromatic carboxylic acids, amides, and pyridines. The resulting co-crystals could exhibit modified physicochemical properties, such as solubility and stability, which are crucial for various material applications.
| Property | Description |
| Hydrogen Bond Donors | Hydroxyl group (-OH) |
| Hydrogen Bond Acceptors | Carbonyl oxygen (C=O), Dimethylamino nitrogen (-N(CH₃)₂) |
| Potential Co-formers | Aromatic carboxylic acids, Amides, Pyridines |
Host-Guest Interactions and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.orgnih.gov The aromatic ring and functional groups of this compound provide potential sites for such interactions. The electron-rich aromatic ring can participate in π-π stacking interactions, while the hydroxyl and dimethylamino groups can engage in hydrogen bonding and dipole-dipole interactions.
While specific host-guest complexes involving this compound are not widely reported, the behavior of analogous compounds offers insights. For example, aminophenols have been studied for their host-guest interactions, where hydrogen bonding plays a crucial role. researchgate.net Similarly, the principles of molecular recognition in systems like para-hydroxybenzoate hydroxylase demonstrate the specificity that can be achieved through a combination of non-covalent interactions. wur.nl
The potential of this compound to act as a guest molecule could be explored with various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. These host molecules have hydrophobic cavities and hydrophilic rims that can encapsulate guest molecules, leading to the formation of inclusion complexes with applications in areas like sensing and catalysis. The study of such complexes would involve determining the stoichiometry and binding constants of the host-guest interactions.
| Host Molecule Type | Potential Interaction with this compound |
| Cyclodextrins | Inclusion of the aromatic ring within the hydrophobic cavity. |
| Calixarenes | Interactions involving π-π stacking and hydrogen bonding. |
| Cucurbiturils | Encapsulation of the dimethylamino or other parts of the molecule. |
Development of Analytical Reagents and Probes (Mechanistic Basis)
The structural features of this compound make it a promising scaffold for the development of analytical reagents and probes. The presence of both an electron-donating dimethylamino group and a hydroxyl group on the aromatic ring can give rise to interesting photophysical properties that can be exploited for sensing applications.
Derivatization for Enhanced Spectroscopic Detection and Separation
Derivatization is a common strategy to enhance the detectability and separation of analytes in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). For phenolic compounds, derivatization is often necessary to increase their volatility and thermal stability for GC-MS analysis. nih.govnih.gov Silylation is a widely used method for this purpose. mdpi.com
The hydroxyl group of this compound can be readily derivatized. For HPLC analysis, derivatization with chromophoric or fluorophoric reagents can significantly improve detection limits. nih.gov Reagents that react with the hydroxyl group to introduce a highly absorbing or fluorescent tag would be suitable for this purpose. The choice of derivatization reagent would depend on the specific analytical requirements, such as the desired wavelength of detection and the required sensitivity.
| Analytical Technique | Derivatization Approach | Purpose |
| GC-MS | Silylation of the hydroxyl group | Increase volatility and thermal stability. |
| HPLC-UV/Vis | Reaction with a chromophoric reagent | Enhance UV/Vis absorbance for detection. |
| HPLC-Fluorescence | Reaction with a fluorophoric reagent | Introduce a fluorescent tag for high-sensitivity detection. |
Design of Chromogenic or Fluorogenic Probes for Specific Chemical Targets
The electronic properties of this compound suggest its potential as a core structure for chromogenic or fluorogenic probes. The interaction of the electron-donating dimethylamino group and the hydroxyl group with the aromatic π-system can lead to intramolecular charge transfer (ICT) phenomena, which are often the basis for the signaling mechanism of fluorescent probes. rsc.org
The design of a probe based on this scaffold would involve incorporating a recognition site for a specific analyte. Upon binding of the analyte, a change in the electronic structure of the molecule would occur, leading to a detectable change in its color (chromogenic) or fluorescence (fluorogenic) properties. For example, the hydroxyl and dimethylamino groups could act as a binding site for metal ions. eurekaselect.com The coordination of a metal ion would alter the ICT character of the molecule, resulting in a spectroscopic response.
Furthermore, the principles of twisted intramolecular charge transfer (TICT) could be applied. In a TICT-based probe, the fluorescence is often quenched in the ground state due to free rotation around a single bond. Upon interaction with an analyte, this rotation can be restricted, leading to a significant enhancement in fluorescence. The bond between the dimethylamino group and the aromatic ring in this compound could potentially be exploited in a TICT-based probe design.
The development of such probes requires a detailed understanding of the relationship between the molecular structure and the photophysical properties. By strategically modifying the structure of this compound, it is conceivable to create a range of selective and sensitive probes for various chemical targets.
Environmental Chemistry and Sustainability Aspects of Methyl 4 Dimethylamino 3 Hydroxybenzoate
Environmental Fate and Degradation Pathways
No data available.
No data available.
Lifecycle Assessment for Synthetic Pathways and Industrial Production
No data available.
Challenges, Emerging Trends, and Future Research Directions
Addressing Unexplored Reactivity Patterns and Unconventional Transformations
While the fundamental reactivity of the functional groups present in Methyl 4-(dimethylamino)-3-hydroxybenzoate—a phenol (B47542), a tertiary amine, and a methyl ester—is well-established, the interplay between these groups can give rise to complex and unexplored reactivity. The electron-donating nature of both the hydroxyl and dimethylamino groups significantly activates the aromatic ring, yet their relative positions and steric hindrance can lead to regioselectivity challenges in electrophilic aromatic substitution reactions.
Future research will likely focus on leveraging computational modeling to predict and understand the stereoelectronic effects governing these reactions. researchgate.net Unconventional transformations, such as C-H activation or novel coupling reactions at less intuitive positions on the aromatic ring, represent a significant area for exploration. The development of bespoke catalyst systems tailored to this specific substrate could unlock new synthetic pathways, enabling the construction of complex molecular architectures that are currently inaccessible.
Development of Highly Efficient and Sustainable Synthetic Methodologies
The traditional multi-step synthesis of substituted benzoates often involves harsh reagents, significant energy input, and the generation of substantial waste. The principles of green chemistry are increasingly guiding the development of new synthetic routes that are more environmentally benign. worldwidejournals.commdpi.comrsc.org For this compound, this translates to exploring biocatalytic methods, utilizing enzymes or whole-cell systems for its synthesis from renewable feedstocks. nih.govnih.gov
The development of one-pot syntheses and multi-component reactions that minimize intermediate purification steps is another key trend. mdpi.com Furthermore, the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like ambient temperature and pressure, are critical for developing sustainable manufacturing processes. brazilianjournals.com.br The goal is to devise synthetic protocols that are not only high-yielding but also have a minimal environmental footprint.
Expansion into Novel Material Science Applications with Tailored Properties
The unique combination of functional groups in this compound makes it an attractive building block for novel materials. The phenolic hydroxyl group can be readily incorporated into polymer backbones, such as polyesters, to create functional materials. acs.orgnih.govresearchgate.net The dimethylamino group can impart specific properties, such as acting as a hydrogen bond acceptor or influencing the material's electronic characteristics. researchgate.net
Future applications could see this compound or its derivatives used in the development of:
Antimicrobial polymers: By incorporating this moiety into degradable polymer chains, materials with long-lasting antimicrobial effects could be designed for medical devices and coatings. acs.orgnih.govacs.org
Liquid crystalline polymers: The rigid aromatic core is a feature of many liquid crystalline materials, suggesting potential applications in advanced displays and optical films. bham.ac.uk
Functional coatings and adhesives: The ability to form strong hydrogen bonds could be exploited in the design of high-performance coatings and adhesives with tailored properties.
The key challenge lies in establishing clear structure-property relationships to guide the rational design of these new materials.
Deeper Mechanistic Understanding of Complex Reaction Cascades
Reaction cascades, where multiple chemical transformations occur in a single synthetic operation, offer a powerful strategy for increasing molecular complexity in an efficient manner. nih.gov The functional groups of this compound can be strategically employed to initiate or participate in such cascades. For example, an initial reaction at one site could trigger a subsequent intramolecular cyclization or rearrangement.
A deeper mechanistic understanding of these potential cascades is crucial for their successful implementation. This will involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling. nih.govnih.govacs.orgacs.org Quantum chemical calculations can provide valuable insights into reaction pathways, transition states, and the influence of substituents on reactivity. nih.govnih.gov This knowledge will enable the precise control of complex reaction outcomes and the discovery of novel synthetic methodologies.
Integration with Advanced Robotics and Artificial Intelligence in Chemical Synthesis and Discovery
For a molecule like this compound, this technology offers several exciting prospects:
AI-driven synthesis planning: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes. youtube.com
Robotic reaction optimization: Automated systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. researchgate.netnih.gov
High-throughput materials discovery: Robotic platforms can synthesize and screen large libraries of polymers and materials derived from this compound to identify candidates with desired properties. youtube.comchemrxiv.org
This synergy between AI, robotics, and chemistry promises to significantly accelerate the pace of innovation, leading to the faster discovery of new molecules and materials with tailored functionalities. lbl.govbohrium.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(dimethylamino)-3-hydroxybenzoate, and how can reaction conditions be systematically optimized?
- Methodology : Begin with esterification of 4-(dimethylamino)-3-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Employ orthogonal experimental design (OED) to optimize variables like temperature (60–100°C), catalyst concentration (1–5%), and reaction time (6–24 hours). Monitor progress via TLC or HPLC and characterize intermediates/pure product using NMR (¹H/¹³C) and FTIR. For reproducibility, document batch-to-batch variations and impurities using GC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry, as demonstrated for structurally similar hydrazide derivatives . Pair this with computational validation via DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical bond lengths/angles. Validate hydrogen-bonding networks via Hirshfeld surface analysis .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodology : Employ UPLC-MS with a C18 column (particle size: 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Use high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]⁺ expected at m/z 210.1134). For impurity profiling, compare against reference standards (e.g., NIST-certified materials) and quantify limits of detection (LOD) via signal-to-noise ratios .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino and hydroxyl substituents influence the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–12 (using HCl/NaOH buffers) and monitor degradation via UV-Vis spectroscopy (λmax = 270–310 nm). Compare degradation kinetics (zero/first-order models) and identify degradation products using LC-QTOF-MS. Correlate results with computational pKa predictions (e.g., ACD/Labs Percepta) to rationalize protonation effects on the aromatic ring .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodology : Re-evaluate bioactivity (e.g., antimicrobial, antioxidant) using standardized assays (e.g., microdilution for MIC values; DPPH/ABTS for radical scavenging). Control variables like solvent (DMSO vs. ethanol), cell line (HeLa vs. RAW 264.7), and incubation time. Perform meta-analysis of existing literature to identify outliers and validate findings via orthogonal assays (e.g., ROS detection via fluorescence) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to targets like cytochrome P450 or COX-2. Validate docking poses via molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare with experimental IC₅₀ values from enzyme inhibition assays and adjust force fields (AMBER/CHARMM) to improve accuracy .
Q. What role does crystallographic packing play in the compound’s physicochemical behavior?
- Methodology : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) via Mercury software. Correlate lattice energy (calculated using PIXEL method) with solubility and melting point. For polymorph screening, vary crystallization solvents (ethanol/acetone) and temperatures (4°C vs. room temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
